1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt

Vue d'ensemble

Description

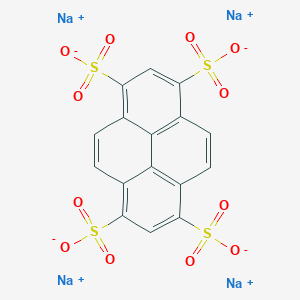

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt is a highly water-soluble derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its vivid photophysical properties, particularly its strong fluorescence emission when excited by ultraviolet light .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt can be synthesized via a one-step sulfonating reaction. This method is more convenient, effective, and eco-friendly compared to traditional methods . The reaction involves the sulfonation of pyrene with sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt. The reaction conditions typically include:

Reagents: Pyrene, sulfuric acid, sodium hydroxide

Conditions: Elevated temperature, controlled addition of reagents, and neutralization

Industrial Production Methods

In industrial settings, the production of 1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt follows similar principles but on a larger scale. The process involves:

Bulk Sulfonation: Using large reactors to sulfonate pyrene with sulfuric acid.

Neutralization: Neutralizing the sulfonated product with sodium hydroxide.

Purification: Crystallization and filtration to obtain the pure tetrasodium salt.

Analyse Des Réactions Chimiques

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.

Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: Sulfonates.

Substitution Products: Compounds with different functional groups replacing the sulfonic acid groups.

Applications De Recherche Scientifique

Environmental Applications

Fluorescent Tracing in Water Studies

PTSA is extensively used as a fluorescent probe in environmental studies to trace the movement and degradation of polycyclic aromatic hydrocarbons (PAHs) in aquatic systems. Its strong fluorescence emission allows researchers to monitor the behavior of pollutants in water bodies effectively. The compound's high quantum yield and stability make it particularly suitable for long-term studies without invasive sampling techniques .

Case Study: Tracking Water Pollutants

In a study examining the dynamics of water-soluble pollutants, PTSA was utilized to track the dispersion of contaminants in freshwater systems. Researchers reported that PTSA's fluorescence facilitated precise quantification of pollutant concentrations over time, demonstrating its effectiveness as a tracer in hydrophilic environments .

Biological Applications

Cell Dynamics and Imaging

PTSA's fluorescent properties have been harnessed in biological research to study cell dynamics and interactions. Its non-invasive nature allows for real-time imaging of cellular processes without disrupting normal cellular functions. This application is crucial for understanding complex biological systems and interactions at the cellular level .

Case Study: Lipase Activity Measurement

PTSA has been employed as a substrate for measuring lipase activity in biochemical assays. Its solubility and fluorescence enable sensitive detection of enzymatic activity, providing insights into metabolic processes .

Agricultural Applications

Tracer Dye for Spray Deposition Studies

In agricultural research, PTSA serves as an effective tracer dye to study spray deposition patterns and movement in crop applications. A study evaluated its properties as a tracer material, highlighting its solubility in various solvents and stability under sunlight. The findings indicated that PTSA could be reliably used to assess spray coverage on plants, aiding in the optimization of pesticide application strategies .

| Property | Value |

|---|---|

| Solubility | Highly soluble in water |

| Stability | Stable under sunlight |

| Recovery Efficiency | Maximum recovery with isopropyl alcohol solution |

Material Science Applications

Fluorescent Inks for Anti-Counterfeiting

Recent advancements have seen PTSA synthesized as a hydrosoluble fluorescent ink for anti-counterfeiting applications. Its ability to produce vivid blue fluorescence under UV light makes it an ideal candidate for creating invisible inks. A study demonstrated the successful formulation of water-soluble inks using PTSA, which maintained stability over time and exhibited excellent rheological properties suitable for printing applications .

Case Study: Development of Fluorescent Inks

The synthesis of PTSA via a one-step sulfonation reaction led to the development of inks that were used to print various patterns, including QR codes and logos. These inks showcased good water solubility and outstanding fluorescence performance, proving their potential in security applications .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Environmental Science | Tracing PAHs in aquatic systems | High sensitivity and stability |

| Biological Research | Imaging cell dynamics | Non-invasive monitoring |

| Agricultural Research | Spray deposition studies | Effective tracer with high recovery rates |

| Material Science | Anti-counterfeiting inks | Vivid fluorescence with good stability |

Mécanisme D'action

The primary mechanism of action of 1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt centers around its strong fluorescence emission when excited by ultraviolet light . The sulfonic acid groups enhance water solubility and ionic character, making it suitable for various analytical applications. The compound interacts with molecular targets through cation-π interactions, facilitating protein-protein contacts .

Comparaison Avec Des Composés Similaires

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt is unique due to its high water solubility and strong fluorescence properties. Similar compounds include:

8-Hydroxypyrene-1,3,6-trisulfonic acid: Another pyrene derivative with three sulfonic acid groups, used as a pH indicator.

Pyrene-1,3,6,8-tetrasulfonic acid: The non-sodium salt form, less water-soluble compared to the tetrasodium salt.

These compounds share similar photophysical properties but differ in their solubility and specific applications.

Activité Biologique

1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt (PTSA) is a water-soluble fluorescent compound known for its diverse applications in biological and agricultural research. Its unique structure allows it to interact with various biological systems, making it a valuable tool in numerous studies.

- Molecular Formula : C16H11NaO12S4

- Molecular Weight : 546.48 g/mol

- CAS Number : 59572-10-0

- Solubility : Highly soluble in water and organic solvents like DMSO .

Biological Applications

PTSA has been utilized in several biological contexts, including:

-

Tracer Dye in Agriculture :

- PTSA is employed as a tracer dye to measure spray deposition and movement in agricultural applications. Studies indicate that it is highly soluble and stable in various solvents, facilitating effective recovery from plant surfaces. For instance, a study showed an average recovery rate of approximately 80% from different plant samples using PTSA as a tracer .

- Enzyme Activity Measurement :

-

Fluorescent Marker :

- PTSA exhibits strong fluorescence under UV light, making it suitable for applications requiring visual tracking of biological processes. This property has been leveraged in anti-counterfeiting technologies where PTSA-based inks are used due to their stability and visibility under specific lighting conditions .

Agricultural Application Study

In a study conducted by Hoffmann et al., PTSA was evaluated for its effectiveness as a tracer dye in agricultural sprays. The results indicated that PTSA demonstrated excellent solubility and stability when mixed with common agricultural products like Roundup PowerMax®. The study highlighted the recoverability of PTSA from various plant surfaces, with significant findings summarized in Table 1 below.

| Plant Species | Recovery Rate (%) | Solvent Used |

|---|---|---|

| Tomato | 82.8 | 10% Isopropyl Alcohol |

| Pepper | 63.2 | 10% Isopropyl Alcohol |

| Cucurbita pepo | 75.0 | Distilled Water |

| Solanum melongena | 70.5 | Distilled Water |

Table 1: Recovery rates of PTSA from different plant species using various solvents .

Enzymatic Activity Measurement

PTSA's role as a substrate for lipase was investigated to understand its interaction with lipid substrates. The study found that PTSA could effectively facilitate the measurement of lipase activity, providing insights into metabolic processes involving lipid metabolism.

Propriétés

Numéro CAS |

59572-10-0 |

|---|---|

Formule moléculaire |

C16H10NaO12S4 |

Poids moléculaire |

545.5 g/mol |

Nom IUPAC |

tetrasodium;pyrene-1,3,6,8-tetrasulfonate |

InChI |

InChI=1S/C16H10O12S4.Na/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28); |

Clé InChI |

NQKFDVXUZAJCMW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

59572-10-0 |

Pictogrammes |

Irritant |

Numéros CAS associés |

6528-53-6 (Parent) |

Synonymes |

PYRENE-1,3,6,8-TETRASULFONIC ACID TETRA SODIUM SALT; PYRENE-1,3,6,8-TETRASULFONIC ACID TETRASODIUM SALT HYDRATE; 1,3,6,8-PYRENETETRASULFONIC ACID TETRASODIUM SALT; 1,3,6,8-pyrenetetrasulfonic acid; 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrat |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.